2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features multiple functional groups, including amino, amido, and imidazole groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic synthesis. The process may start with the protection of amino groups, followed by the formation of amide bonds through coupling reactions. Common reagents used in these steps include carbodiimides for amide bond formation and protecting groups like Boc or Fmoc for amino groups.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers, which can handle the repetitive steps of coupling and deprotection efficiently. The use of trifluoroacetic acid is common in the final deprotection steps to yield the trifluoroacetate salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of amide groups to amines can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, borane.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines from amide reduction.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and proteins.
Biology
In biological research, it may serve as a model compound for studying enzyme interactions, particularly those involving imidazole-containing substrates.
Medicine
Industry
In the industrial sector, it can be used in the production of specialized polymers or as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action for 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Carnosine: A dipeptide containing beta-alanine and histidine.
Imidazole-4-acetic acid: A metabolite of histamine.
Uniqueness
What sets 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid apart is its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the trifluoroacetate group also enhances its solubility and stability in various solvents.
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O5.C2HF3O2/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22;3-2(4,5)1(6)7/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22);(H,6,7)/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTCMUFCGKRHBF-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N6O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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